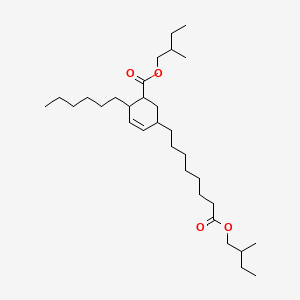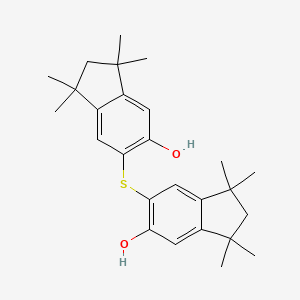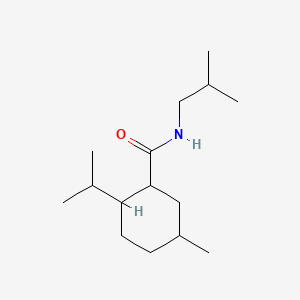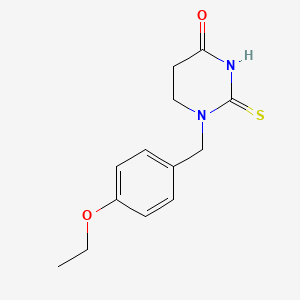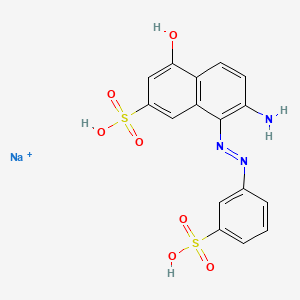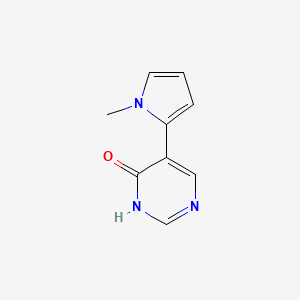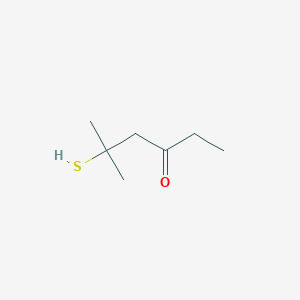
3-Hexanone, 5-mercapto-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 5-mercapto-5-methyl- is an organic compound with the molecular formula C7H14OS. It is also known by its IUPAC name, 5-methyl-5-sulfanylhexan-3-one . This compound is characterized by the presence of a ketone group at the third carbon and a mercapto (thiol) group at the fifth carbon, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hexanone, 5-mercapto-5-methyl- can be synthesized through various synthetic routes. One common method involves the reaction of hexanal with a thiol compound under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 3-Hexanone, 5-mercapto-5-methyl- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-mercapto-5-methyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Secondary alcohols
Substitution: Various substituted thiol derivatives
Scientific Research Applications
3-Hexanone, 5-mercapto-5-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its unique odor profile
Mechanism of Action
The mechanism of action of 3-Hexanone, 5-mercapto-5-methyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Hexanone: Lacks the mercapto group, making it less reactive in certain chemical reactions.
5-Methyl-2-hexanone: Has a different position of the ketone group, leading to different chemical properties.
2-Methyl-3-hexanone: Similar structure but with different functional group positions.
Uniqueness
3-Hexanone, 5-mercapto-5-methyl- is unique due to the presence of both a ketone and a mercapto group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
851768-51-9 |
|---|---|
Molecular Formula |
C7H14OS |
Molecular Weight |
146.25 g/mol |
IUPAC Name |
5-methyl-5-sulfanylhexan-3-one |
InChI |
InChI=1S/C7H14OS/c1-4-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3 |
InChI Key |
KTTLFUWDFUJAKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


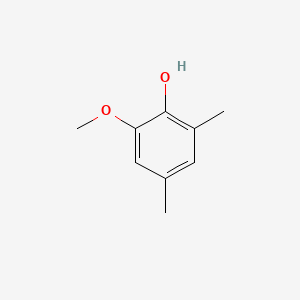
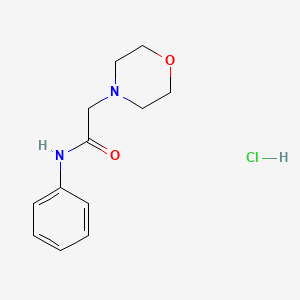



![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
